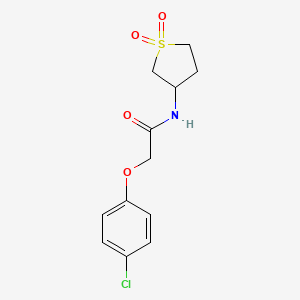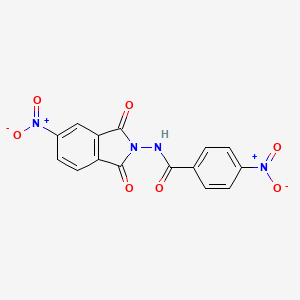![molecular formula C27H28N2OS B4930820 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide, commonly known as ADTA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. ADTA is a thiazole-based compound that is structurally similar to other compounds such as thioflavin T and Congo red.
作用機序
The mechanism of action of ADTA is not fully understood, but it is believed to involve the interaction of the thiazole moiety with the target molecule. In the case of amyloid fibrils, ADTA has been shown to bind selectively to the beta-amyloid peptide and inhibit its aggregation. In the case of cancer cells, ADTA has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects
ADTA has been shown to have several biochemical and physiological effects. In vitro studies have shown that ADTA can induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses. In vivo studies have shown that ADTA can reduce tumor growth and improve survival rates in animal models. ADTA has also been shown to have low toxicity and good biocompatibility.
実験室実験の利点と制限
ADTA has several advantages for lab experiments, including its high purity, low toxicity, and good biocompatibility. However, ADTA is a relatively new compound, and more research is needed to fully understand its properties and potential applications. The synthesis method of ADTA is also complex and requires expertise in organic chemistry.
将来の方向性
There are several future directions for the research and development of ADTA. One potential direction is the synthesis of ADTA derivatives with improved properties such as increased selectivity and potency. Another direction is the application of ADTA in the development of new materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action of ADTA and its potential applications in medicine and biochemistry.
Conclusion
In conclusion, ADTA is a thiazole-based compound that has gained significant attention in the scientific community for its potential applications in various fields. The synthesis method of ADTA has been optimized, and the compound has been shown to exhibit antitumor, antimicrobial, and antiviral activities. ADTA has several advantages for lab experiments, including its high purity, low toxicity, and good biocompatibility. However, more research is needed to fully understand the properties and potential applications of ADTA.
合成法
The synthesis of ADTA involves the reaction of 1-adamantylamine with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained after purification and recrystallization. The synthesis method has been reported in several studies, and the purity and yield of the product have been optimized through various methods.
科学的研究の応用
ADTA has been studied extensively for its potential applications in various fields such as medicine, biochemistry, and material science. In medicine, ADTA has been shown to exhibit antitumor, antimicrobial, and antiviral activities. In biochemistry, ADTA has been used as a fluorescent probe for the detection of amyloid fibrils and has been shown to selectively bind to the beta-amyloid peptide. In material science, ADTA has been used as a building block for the synthesis of functional materials such as metal-organic frameworks.
特性
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c30-25(24(21-7-3-1-4-8-21)22-9-5-2-6-10-22)29-26-28-23(17-31-26)27-14-18-11-19(15-27)13-20(12-18)16-27/h1-10,17-20,24H,11-16H2,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOKIQDZKJLLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide](/img/structure/B4930737.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B4930747.png)

![1-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4930765.png)
![4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B4930770.png)
![5-(2,4-dimethylphenyl)-3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2(3H)-furanone](/img/structure/B4930778.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4930801.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![N-{4-[({2-[(4-chlorophenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4930815.png)

![8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)

